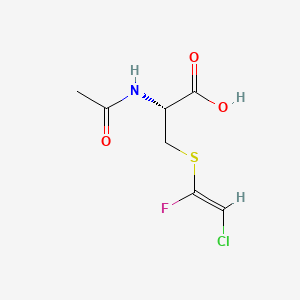
L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- typically involves the reaction of L-cysteine with 2-chloro-1-fluoroethene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce various derivatives depending on the nucleophile.
Applications De Recherche Scientifique
L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and potential therapeutic effects.
Medicine: Investigated for its antioxidant properties and potential use in treating oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mécanisme D'action
The mechanism of action of L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate cellular signaling pathways, influencing processes such as apoptosis and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-acetyl-S-(2-hydroxyethyl)-L-cysteine
- N-acetyl-S-(2-bromo-1,1,2-trifluoroethyl)-L-cysteine
- N-acetyl-S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine
Uniqueness
L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Propriétés
Numéro CAS |
75898-97-4 |
|---|---|
Formule moléculaire |
C7H9ClFNO3S |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[(E)-2-chloro-1-fluoroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9ClFNO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1 |
Clé InChI |
WDDNLRKMEYLSQX-KDXUVAGDSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CS/C(=C/Cl)/F)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC(=CCl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



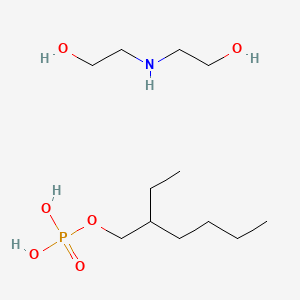
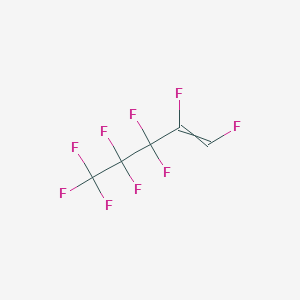
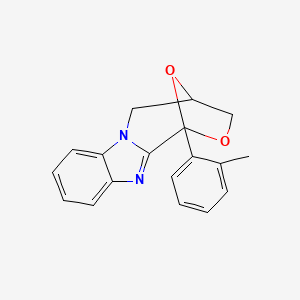
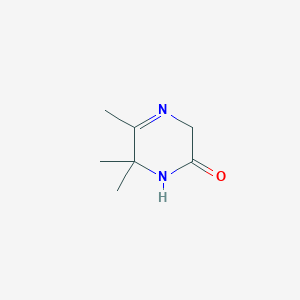
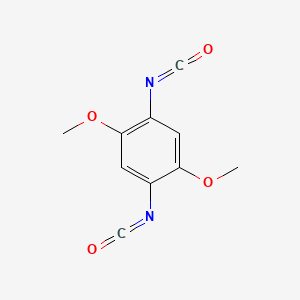

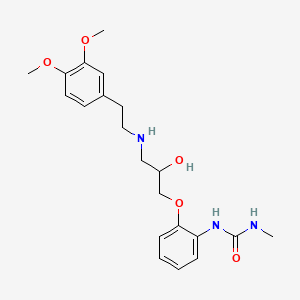


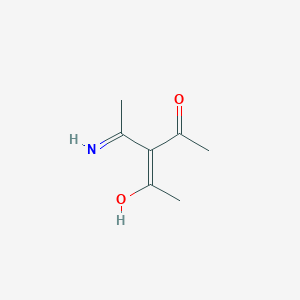
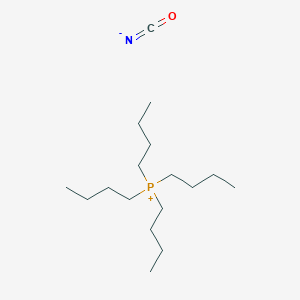
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

